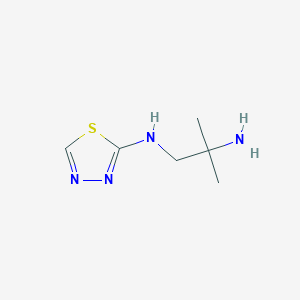
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- typically involves the reaction of 2-methyl-1,2-propanediamine with a thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methyl-1,2-propanediamine and a thiadiazole precursor.
Reaction Conditions: The reaction is carried out in a solvent like ethanol or methanol, often under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception. It has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cells and bacteria.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the creation of materials with tailored characteristics for use in electronics and photonics.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell division and bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
1,2-Propanediamine, 2-methyl-: A similar compound without the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: Other compounds containing the thiadiazole ring but with different substituents.
Uniqueness: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is unique due to the presence of both the 1,2-propanediamine and thiadiazole moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The thiadiazole ring contributes to its biological activity, while the 1,2-propanediamine moiety provides additional sites for chemical modification.
Propriétés
Formule moléculaire |
C6H12N4S |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
2-methyl-1-N-(1,3,4-thiadiazol-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H12N4S/c1-6(2,7)3-8-5-10-9-4-11-5/h4H,3,7H2,1-2H3,(H,8,10) |
Clé InChI |
LQMHFMLACKSQLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=NN=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


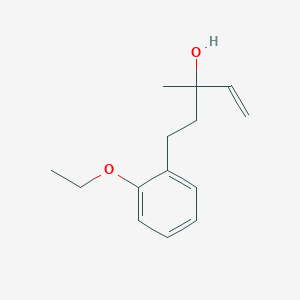




![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
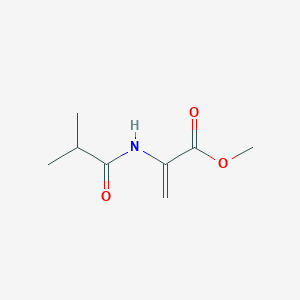
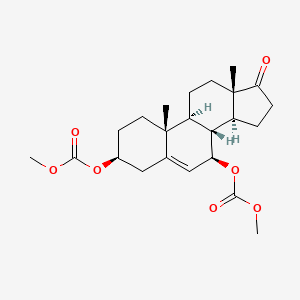

![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
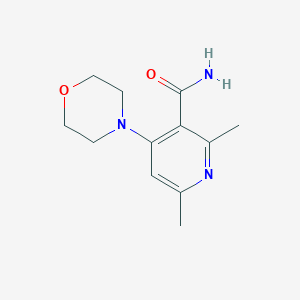

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
